molecular formula C13H14N4O B4056321 N-propyl-6-pyrimidin-5-ylnicotinamide

N-propyl-6-pyrimidin-5-ylnicotinamide

Katalognummer: B4056321
Molekulargewicht: 242.28 g/mol
InChI-Schlüssel: ISKHBGSPANDRHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-propyl-6-pyrimidin-5-ylnicotinamide is a nicotinamide derivative characterized by a pyrimidine ring substituted at the 5-position and an N-propyl group attached to the nicotinamide moiety. Its molecular formula is C₁₄H₁₆N₄O, with a molecular weight of 272.31 g/mol (calculated). The compound’s structure combines a pyrimidine heterocycle, known for its role in nucleic acid base pairing, with a nicotinamide scaffold, which is a precursor to NAD+/NADH cofactors.

Eigenschaften

IUPAC Name

N-propyl-6-pyrimidin-5-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-2-5-16-13(18)10-3-4-12(17-8-10)11-6-14-9-15-7-11/h3-4,6-9H,2,5H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKHBGSPANDRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CN=C(C=C1)C2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares N-propyl-6-pyrimidin-5-ylnicotinamide with four structurally related compounds from the AldrichCPR catalog (2022), emphasizing molecular features, biological activity, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Biological Activity Applications
N-propyl-6-pyrimidin-5-ylnicotinamide C₁₄H₁₆N₄O 272.31 Pyrimidin-5-yl group, N-propyl chain, nicotinamide backbone Hypothesized kinase inhibition (based on pyrimidine-nicotinamide hybrids) Drug development, enzyme studies
6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide C₁₂H₁₈N₄O 246.30 Pyrrolidinyl substituent, methyl group on pyridine, carboxamide Anticancer screening (DNA intercalation potential) Oncology research, chemical synthesis
N-[6-Amino-3-methyl-1-(2-methyl-2-propenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]-N'-isopropylurea C₁₃H₂₁N₅O₃ 307.34 Tetrahydro-pyrimidinone core, urea linkage, isopropyl group Antimicrobial activity (reported in urea derivatives) Antibacterial agent development
2-[(4-Amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide C₁₄H₁₈N₆O₂S 342.40 Triazinone ring, sulfanyl-acetamide linker, dimethylphenyl group Tyrosine kinase inhibition (triazinone-based analogs) Kinase inhibitor optimization

Key Findings from Structural and Functional Comparisons:

Pyrimidine vs. Triazinone Cores: N-propyl-6-pyrimidin-5-ylnicotinamide’s pyrimidine ring is smaller and more rigid than the triazinone core in the acetamide derivative (342.40 g/mol). This difference may influence binding specificity in kinase targets . The urea-linked tetrahydro-pyrimidinone compound (307.34 g/mol) exhibits enhanced hydrogen-bonding capacity, correlating with broader antimicrobial activity compared to the less polar N-propyl analog .

Sulfanyl-acetamide derivatives (e.g., 342.40 g/mol) show higher tyrosine kinase inhibition due to the sulfur atom’s electronegativity, a feature absent in the target compound .

Applications in Drug Development: While N-propyl-6-pyrimidin-5-ylnicotinamide is hypothesized for kinase inhibition, its urea- and triazinone-containing analogs have demonstrated validated activity in antimicrobial and anticancer assays, respectively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-propyl-6-pyrimidin-5-ylnicotinamide
Reactant of Route 2
Reactant of Route 2
N-propyl-6-pyrimidin-5-ylnicotinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.